Citrato de Tofacitinib

Descripción general

Descripción

Tofacitinib citrate is a medication primarily used to treat autoimmune diseases such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. It is a Janus kinase (JAK) inhibitor, which means it works by inhibiting the activity of one or more of the Janus kinase family of enzymes, thereby modulating the immune response .

Aplicaciones Científicas De Investigación

Tofacitinib citrate has a wide range of scientific research applications:

Chemistry: It is used as a model compound in the study of JAK inhibitors and their chemical properties.

Biology: It is used to study the role of JAK enzymes in cellular processes and immune responses.

Medicine: It is used in clinical trials to evaluate its efficacy and safety in treating various autoimmune diseases.

Industry: It is used in the development of new pharmaceuticals and therapeutic agents .

Mecanismo De Acción

- Tofacitinib is a Janus kinase (JAK) inhibitor . JAKs are intracellular enzymes involved in signaling pathways that affect hematopoiesis and immune cell function .

- Consequently, the cytokine receptors cannot activate STATs (signal transducers and activators of transcription), which are downstream transcription factors involved in immune responses .

Target of Action

Mode of Action

Biochemical Pathways

Análisis Bioquímico

Biochemical Properties

Tofacitinib citrate interacts with several biomolecules, primarily the Janus kinases (JAKs). It has a strong inhibitory effect on JAK3 and some inhibitory activity on JAK1 . By inhibiting these enzymes, Tofacitinib citrate blocks downstream STAT signaling, resulting in potent inhibition of inflammatory cytokines .

Cellular Effects

Tofacitinib citrate has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it reduces the circulating CD16/56+ natural killer cells, which is reversed in 2−6 weeks after stopping the medication .

Molecular Mechanism

The molecular mechanism of action of Tofacitinib citrate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the phosphorylation and activation of JAKs, preventing the receptors from contacting with STATS .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tofacitinib citrate change over time. It has been observed that oral dosage forms of Tofacitinib citrate are associated with many systemic adverse effects, which can be overcome by loading Tofacitinib citrate into different nanosystems . These Tofacitinib citrate-loaded nanosystems can be developed for injections to target the desired tissues, such as rheumatoid arthritis lesions and inflamed joints .

Dosage Effects in Animal Models

The effects of Tofacitinib citrate vary with different dosages in animal models . The recommended dose of Tofacitinib citrate in RA or psoriasis treatment is 5 mg twice daily or an extended-release dose of 11 mg once a day .

Metabolic Pathways

Tofacitinib citrate is involved in several metabolic pathways. It is primarily metabolized by CYP3A4 with minor contribution from CYP2C19 . The predominant metabolic pathways of Tofacitinib citrate include oxidation of the pyrrolopyrimidine and piperidine rings, oxidation of the piperidine ring side-chain, N-demethylation, and glucuronidation .

Transport and Distribution

Tofacitinib citrate is transported and distributed within cells and tissues . An approximate linear relationship between body weight and volume of distribution was observed, resulting in higher peak (Cmax) and lower trough (Cmin) concentrations in lighter patients .

Subcellular Localization

As an inhibitor of intracellular enzymes, it is likely that Tofacitinib citrate primarily functions within the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tofacitinib citrate involves several key steps:

Condensation Reaction: The process begins with the condensation of intermediates VII and VIII to form intermediate VI.

Hydrogenation: Intermediate VI is then hydrogenated to produce intermediate V.

Resolution: Intermediate V undergoes resolution to achieve enantiomeric purity greater than 99%, resulting in intermediate IV.

Basic Medium Release: Intermediate IV is released in a basic medium to yield intermediate III.

N-Acylation: Intermediate III undergoes N-acylation to form tofacitinib (II).

Salification: Finally, tofacitinib (II) is salified to produce tofacitinib monocitrate (I)

Industrial Production Methods: The industrial production of tofacitinib citrate follows a similar synthetic route but is optimized for high yield and purity. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure the consistent production of high-quality tofacitinib citrate .

Análisis De Reacciones Químicas

Types of Reactions: Tofacitinib citrate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction may produce alcohols .

Comparación Con Compuestos Similares

Baricitinib: Another JAK inhibitor used to treat rheumatoid arthritis.

Ruxolitinib: A JAK inhibitor used to treat myelofibrosis and polycythemia vera.

Upadacitinib: A JAK inhibitor used to treat rheumatoid arthritis.

Uniqueness: Tofacitinib citrate is unique in its ability to inhibit multiple JAK enzymes (JAK1, JAK2, and JAK3), whereas other JAK inhibitors may be more selective for specific JAK enzymes. This broad inhibition allows tofacitinib citrate to be effective in treating a wider range of autoimmune diseases .

Propiedades

IUPAC Name |

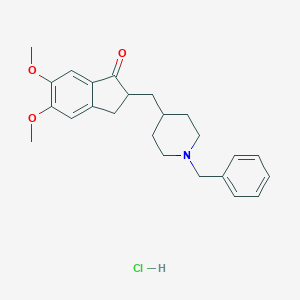

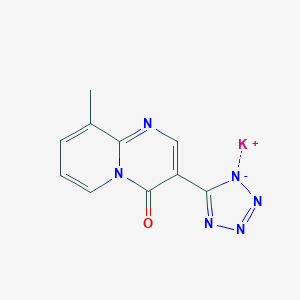

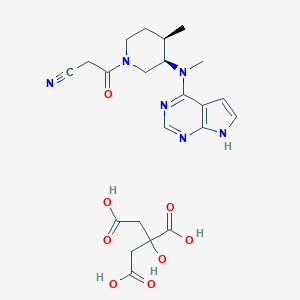

2-hydroxypropane-1,2,3-tricarboxylic acid;3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O.C6H8O7/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t11-,13+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIKUFDOYJFGBQ-YLAFAASESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80202404 | |

| Record name | Tofacitinib citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540737-29-9 | |

| Record name | Tofacitinib citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540737-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tofacitinib citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0540737299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tofacitinib citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tofacitinib citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOFACITINIB CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1FF4DIV0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Tofacitinib citrate?

A1: Tofacitinib citrate is a Janus kinase (JAK) inhibitor. [] It works by selectively inhibiting JAK1 and JAK3, which are enzymes involved in the signaling pathways of various cytokines implicated in inflammatory and autoimmune diseases. [, ] By blocking these enzymes, Tofacitinib citrate disrupts the signaling cascade that leads to inflammation and immune cell activation. []

Q2: What downstream effects are observed upon JAK1/3 inhibition by Tofacitinib citrate?

A2: Inhibiting JAK1/3 with Tofacitinib citrate leads to reduced phosphorylation and activation of signal transducer and activator of transcription (STAT) proteins. [] This, in turn, downregulates the production of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), interleukin (IL)-6, IL-17, and tumor necrosis factor-alpha (TNF-α). [, , ] The overall effect is a dampening of the inflammatory and immune responses.

Q3: What is the molecular formula and weight of Tofacitinib citrate?

A3: Tofacitinib citrate has a molecular formula of C16H20N6O • C6H8O7 and a molecular weight of 502.5 g/mol. [, ]

Q4: What spectroscopic techniques are typically employed to characterize Tofacitinib citrate?

A4: Several spectroscopic methods are used for characterization, including UV-Vis spectrophotometry [, , ], High-Performance Liquid Chromatography (HPLC) [, ], and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). [] These techniques help in identifying the drug, quantifying its concentration, and detecting impurities.

Q5: How does pH affect the stability of Tofacitinib citrate?

A5: Tofacitinib citrate exhibits pH-dependent stability. Research suggests an optimal pH range between 2.0 and 5.0 for maximized stability. [] Degradation is observed at higher pH levels.

Q6: What are some formulation strategies employed to improve the bioavailability of Tofacitinib citrate?

A6: Various formulations have been explored to enhance bioavailability, including mouth-dissolving tablets, [, , ] floating tablets, [] topical gels, [, ] and liposomal systems. [] These formulations aim to improve solubility, dissolution rate, and target specific delivery routes.

Q7: How is Tofacitinib citrate quantified in various matrices?

A7: High-Performance Thin Layer Chromatography (HPTLC) [], High-Performance Liquid Chromatography (HPLC) [, ], and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [] are commonly used for quantification. These methods allow accurate and sensitive measurement of Tofacitinib citrate in pharmaceutical formulations and biological samples.

Q8: What are the primary routes of administration for Tofacitinib citrate?

A8: Tofacitinib citrate is primarily administered orally, available as tablets, extended-release tablets, and oral solution. [] Research also explores alternative delivery routes like topical and transdermal administration. [, ]

Q9: What are the primary applications of Tofacitinib citrate in clinical settings?

A9: Tofacitinib citrate is approved for treating rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. [] It is also being investigated for its potential in treating other autoimmune diseases, such as alopecia areata, vitiligo, and atopic dermatitis. [, , , ]

Q10: Have any resistance mechanisms been identified for Tofacitinib citrate?

A10: While research on resistance mechanisms is ongoing, some studies suggest a potential link between JAK/STAT pathway activation and reduced sensitivity to Tofacitinib citrate in certain conditions like T-cell large granular lymphocyte leukemia (T-LGLL). []

Q11: What drug delivery strategies are being explored to enhance Tofacitinib citrate's efficacy?

A11: Nanoparticle-based delivery systems, [] liposomes, [] and micro-focused phototherapy [] are being investigated to improve targeted delivery to specific tissues like hair follicles or inflamed joints. These strategies aim to enhance drug efficacy while minimizing systemic side effects.

Q12: What safety concerns are associated with Tofacitinib citrate?

A13: Tofacitinib citrate, being an immunosuppressant, carries a risk of infections, including serious ones. [] Careful patient selection and monitoring for potential adverse events are crucial during therapy.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.